tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate
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Overview
Description
tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate: is a chemical compound that features a bicyclic structure with a tert-butyl carbamate protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate typically involves the protection of 2-azabicyclo[2.2.1]heptan-4-amine with a tert-butyl carbamate group. One common method includes the reaction of 2-azabicyclo[2.2.1]heptan-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It is particularly useful in the development of inhibitors for enzymes such as rho-associated protein kinase .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require specific structural properties .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate involves its interaction with molecular targets such as enzymes. For example, as a precursor to enzyme inhibitors, it can bind to the active site of enzymes, thereby inhibiting their activity. The bicyclic structure of the compound allows for specific interactions with the enzyme’s active site, enhancing its inhibitory effects .
Comparison with Similar Compounds
- tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- tert-butyl N-{7-azabicyclo[2.2.1]heptan-1-yl}methylcarbamate
Comparison: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain synthetic applications .
Properties
CAS No. |
2639462-89-6 |
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Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(6-11)12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
RDDICJUIVVNNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)NC2 |
Purity |
95 |
Origin of Product |
United States |
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